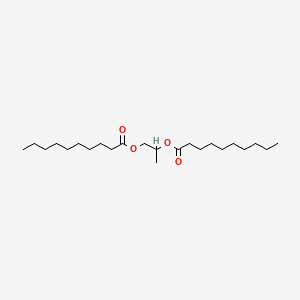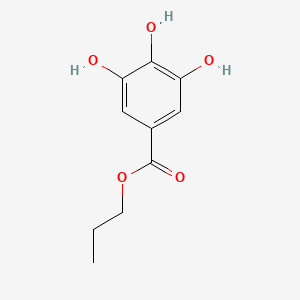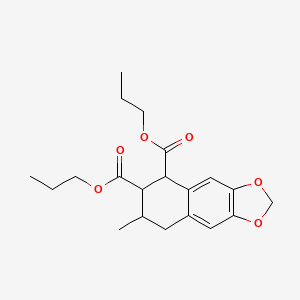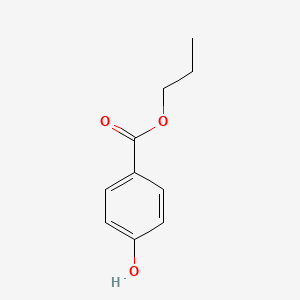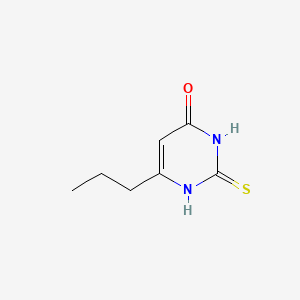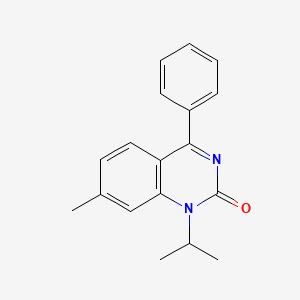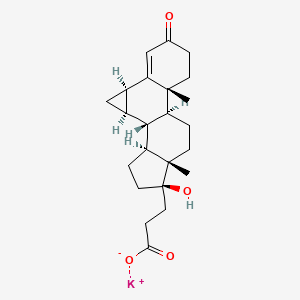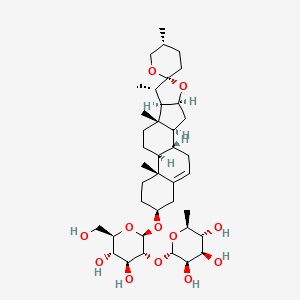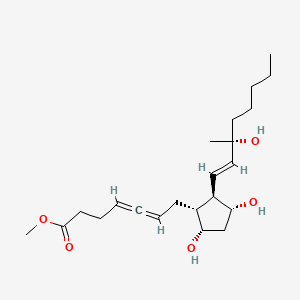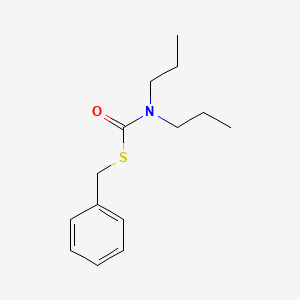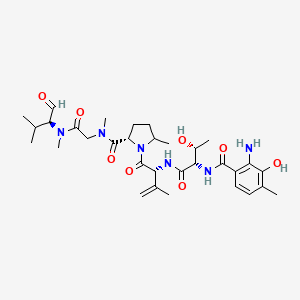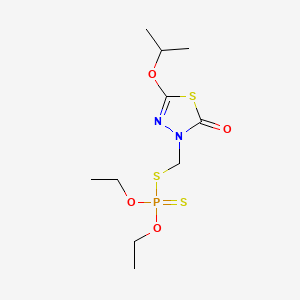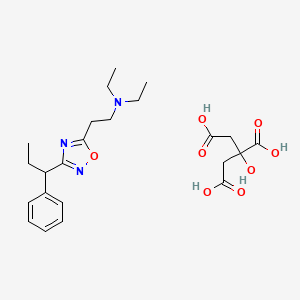
西替利嗪柠檬酸盐
描述
西普拉唑枸橼酸盐是一种以其镇痛和消炎特性而闻名的化合物。它主要用于治疗功能性胃肠道疾病。 西普拉唑枸橼酸盐是一种解痉剂,这意味着它有助于缓解肌肉痉挛,特别是在胃肠道中 .
科学研究应用
西普拉唑枸橼酸盐具有广泛的科学研究应用:
化学: 它被用作研究恶二唑化学及其衍生物的模型化合物。
生物学: 西普拉唑枸橼酸盐被研究其对细胞过程的影响以及作为治疗剂的潜力。
医学: 它用于治疗胃肠道疾病,并因其消炎和镇痛特性而显示出治疗其他疾病的潜力。
作用机制
西普拉唑枸橼酸盐的作用机制涉及它与体内特定分子靶点的相互作用。它主要作用于胃肠道的平滑肌,在那里发挥其解痉作用。西普拉唑枸橼酸盐抑制这些肌肉的收缩,从而缓解痉挛和伴随的疼痛。 所涉及的确切分子途径包括调节离子通道和受体的调控,这些离子通道和受体调节肌肉收缩 .
生化分析
Biochemical Properties
The biochemical properties of Proxazole citrate are not fully understood due to limited research. It is known that Proxazole citrate interacts with various enzymes, proteins, and other biomolecules in the body. These interactions are crucial for its analgesic and anti-inflammatory effects .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that Proxazole citrate may play a role in switching between oxidative phosphorylation and the Warburg effect, a metabolic pathway that is often upregulated in cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
西普拉唑枸橼酸盐的合成涉及多个步骤。主要的合成路线包括形成恶二唑环,这是西普拉唑枸橼酸盐的关键结构成分。这通常通过涉及腈氧化物和不饱和化合物的环化反应来实现。 反应条件通常需要使用诸如铜 (I) 或钌 (II) 等催化剂来促进环加成过程 .
对于工业生产,西普拉唑枸橼酸盐采用优化反应条件以大量合成,以确保高产率和纯度。 该过程涉及对温度、压力和反应物浓度的仔细控制,以有效地获得所需的产品 .
化学反应分析
相似化合物的比较
西普拉唑枸橼酸盐因其独特的结构和解痉特性而独一无二。类似的化合物包括其他恶二唑衍生物,它们也表现出各种生物活性,例如抗菌、抗病毒和抗癌活性。一些类似的化合物是:
异恶唑: 以其抗菌和抗病毒活性而闻名。
喹啉衍生物: 研究其抗癌特性。
其他恶二唑: 在药物化学中使用,以其多种生物活性
西普拉唑枸橼酸盐因其在治疗胃肠道疾病中的特定应用以及其镇痛和消炎作用的独特组合而脱颖而出。
属性
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAULHLDTDDABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048760 | |
| Record name | Proxazole citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-35-4 | |
| Record name | Proxazole citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxazole citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proxazole citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROXAZOLE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?
A: The research primarily explores Proxazole citrate's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].
Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of Proxazole citrate being explored?
A2: Yes, the research suggests that Proxazole citrate may have potential applications beyond treating ulcers. Studies have investigated its effects on:
- Labor: Its use during labor has been explored [].
- Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
- Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
- Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].
Q3: What methods were employed to study the effects of Proxazole citrate on stomach diseases?
A: Researchers utilized direct injection techniques using a gastrofiberscope to study Proxazole citrate's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.
Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?
A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding Proxazole citrate's role within the context of peptic ulcer management.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


